5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a brominated benzodioxole ring, a fluorinated phenyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with methylene chloride in the presence of a base.
Bromination: The benzodioxole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the brominated benzodioxole ring with the oxazole ring and the fluorinated phenyl ring using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the brominated benzodioxole and fluorinated phenyl rings may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)
- 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both brominated and fluorinated aromatic rings, along with the oxazole ring, makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17BrFNO5 |
---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H17BrFNO5/c1-23-16-13(15(20)17-19(18(16)24-2)26-9-25-17)7-12-8-14(22-27-12)10-3-5-11(21)6-4-10/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
JZANKHVWXBAVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1OC)OCO2)Br)CC3CC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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